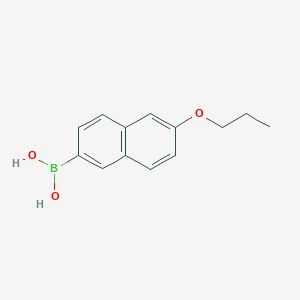

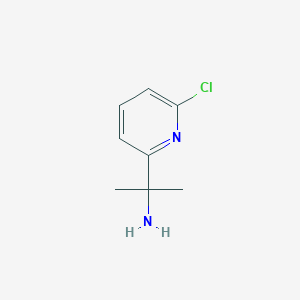

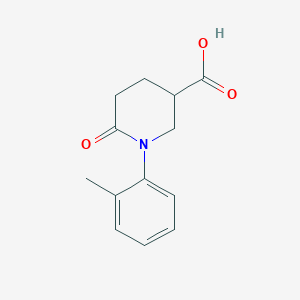

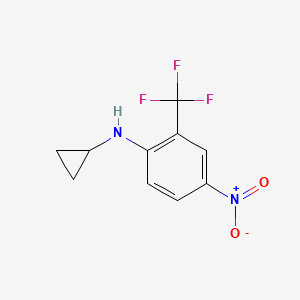

![molecular formula C13H17N3O B1425645 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1272758-31-2](/img/structure/B1425645.png)

3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Overview

Description

3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the empirical formula C13H17N3O . It has a molecular weight of 231.29 . This compound is a metabolite of the long-acting neuroleptic agent Fluspirilene . It is also a basic metabolite formed from butyrophenone type agents .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be represented by the SMILES stringO=C1NCN(c2ccccc2)C13CCNCC3 . The InChI representation is 1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17) . Physical And Chemical Properties Analysis

3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one has a melting point of 188-191 °C . It should be stored at a temperature of 2-8°C . The compound is ≥96.0% pure as determined by HPLC .Scientific Research Applications

Neuroleptic Metabolite Research

3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: is identified as a metabolite of the long-acting neuroleptic agent Fluspirilene . This compound is also a basic metabolite formed from butyrophenone-type agents. The study of its pharmacokinetics and metabolism can provide insights into the efficacy and safety of related neuroleptic drugs.

Cardioprotection Mechanisms

This compound has been studied for its role in inhibiting permeability transition pores through a FO-ATP synthase c subunit Glu119-independent mechanism . This is significant in preventing side effects related to Oligomycin A, offering a potential therapeutic approach against cardiac reperfusion injury.

Dopaminergic and Serotonergic Binding Studies

The binding properties of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one to dopaminergic D2 and serotonergic S2 receptors have been characterized . This research is crucial for understanding the ontogeny and function of these receptors in the brain, which has implications for neurological and psychiatric disorders.

Analgesic Potential

Derivatives of this compound have shown allodynic efficacy in models of inflammatory pain . This suggests that 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one could be a lead compound for the development of new analgesics, particularly for treating chronic pain conditions.

Mu Receptor Activation in Pain Management

Studies indicate that activation of peripheral mu receptors produces antihyperalgesic effects . As such, 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one could be instrumental in developing treatments that target mu receptors for pain relief without central nervous system side effects.

Ischemia Reperfusion Injury (IRI) Research

The compound’s ability to modulate ATP synthase activity and its role in ischemia reperfusion injury has been a subject of research . Understanding how it interacts with the c subunit of ATP synthase could lead to new interventions for conditions caused by IRI.

Future Directions

The future research directions for 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one are not clear from the available information. Given its relation to Fluspirilene , it could potentially be of interest in the field of neuropsychiatric drug research. Further studies are needed to explore its potential applications and mechanisms of action.

properties

IUPAC Name |

3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)15-10-16(12)11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMAAQXNIHFKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)N(CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

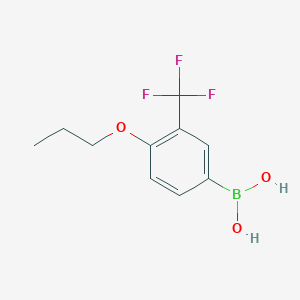

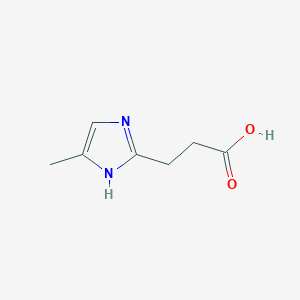

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)